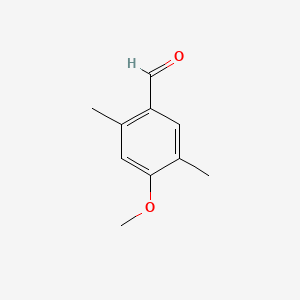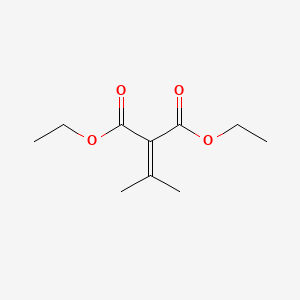
2,2,3,3-Tetrafluoropropyl acrylate
Overview
Description
2,2,3,3-Tetrafluoropropyl acrylate is a fluorinated acrylate monomer with the chemical formula C6H6F4O2. It is known for its high reactivity and is used in the synthesis of various polymers. This compound is characterized by its ability to impart unique properties such as low surface energy and high chemical resistance to the materials it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acrylate is typically synthesized through the esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. The reaction is catalyzed by acid catalysts and conducted under controlled temperature and pressure conditions to optimize yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a gas-phase reaction. The raw materials, including fluorinated ethylene, hydrogen fluoride, and acrylic acid, are reacted in the presence of a catalyst such as difluorobenzene copper. The reaction conditions, including temperature and pressure, are carefully controlled to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoropropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Substitution Reactions: It can react with nucleophiles to replace the acrylate group.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles such as amines or thiols.
Addition: Often conducted in the presence of catalysts to facilitate the reaction.
Major Products:
Homopolymers and Copolymers: Used in coatings, adhesives, and sealants.
Functionalized Enamines and Thiazine Derivatives: Formed through reactions with ethyl acrylate.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl acrylate is utilized in various scientific research applications:
Polymer Synthesis: Used to create polymers with unique properties such as hydrophobicity and chemical resistance.
Surface Modification: Applied to modify the surface properties of materials like poly(tetrafluoroethylene) to enhance their performance.
Biomedical Applications: Investigated for use in drug delivery systems and medical coatings due to its biocompatibility and stability.
Industrial Applications: Employed in the production of specialty coatings, adhesives, and sealants that require high durability and resistance to harsh environments.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl acrylate involves its ability to form strong covalent bonds with other monomers during polymerization. The fluorine atoms in its structure contribute to its low surface energy and high chemical resistance. These properties make it an excellent candidate for applications requiring durable and stable materials .
Comparison with Similar Compounds
- 2,2,3,3-Pentafluoropropyl Acrylate
- 2,2,3,3-Tetrafluoropropyl Methacrylate
- 1H,1H-Heptafluorobutyl Acrylate
- 2,2,3,4,4,4-Hexafluorobutyl Methacrylate
Comparison: 2,2,3,3-Tetrafluoropropyl acrylate stands out due to its balanced properties of reactivity and stability. While similar compounds like 2,2,3,3-pentafluoropropyl acrylate may offer higher fluorine content, they can be less stable. On the other hand, methacrylate derivatives might provide different polymerization kinetics but may not offer the same level of chemical resistance .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHZYSXJKREEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-83-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10224331 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-71-3 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,2,3,3-Tetrafluoropropyl acrylate in material science?
A1: this compound is a versatile monomer used in synthesizing fluorinated polymers. One notable application is its use in modifying the surface properties of poly(tetrafluoroethylene) (PTFE). Researchers have successfully synthesized well-defined fluorinated polymers, including homopolymers like poly(this compound) (PTFPA) and block copolymers with tert-butyl acrylate, using reversible addition-fragmentation chain transfer (RAFT) polymerization. [] These polymers can adsorb onto PTFE surfaces, altering their hydrophobicity and creating "switchable" surfaces. [] Additionally, this compound serves as a precursor for fluorine-containing siloxane-based polymer electrolyte membranes. [] These membranes are created through a sol-gel process with lithium trifluoromethylsulfonate doping, offering potential applications in electrochemical devices. []
Q2: Has this compound shown any potential for biological activity?
A2: While not a pharmaceutical itself, this compound belongs to a class of compounds (PFAS) that have demonstrated biological activity. Research indicates that this compound exhibits a similar response profile to known immunosuppressants in human primary cell systems. [] This suggests it might possess immunosuppressive properties, although the mechanisms might differ from traditional immunosuppressants. [] Further investigation is needed to understand its specific interactions and potential applications in this domain.
Q3: What are the environmental implications of using this compound?
A3: As a member of the PFAS family, concerns arise regarding the environmental persistence and potential toxicity of this compound. Although specific data on its degradation pathways and ecological impact may be limited, its structural similarity to other PFAS raises concerns. [] Therefore, responsible usage, waste management, and exploration of alternative materials with reduced environmental impact are crucial aspects to consider.
Q4: Are there established protocols for synthesizing this compound?
A4: Yes, researchers have successfully synthesized this compound through the esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol. [] This reaction is typically conducted in the presence of a polymerization retarder, a dehydration agent, and concentrated sulfuric acid as a catalyst. [] Optimization of reaction parameters, including the type of retarder, the amount of sulfuric acid, and reaction duration, is crucial to maximize yield and product purity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



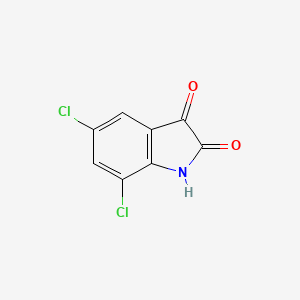
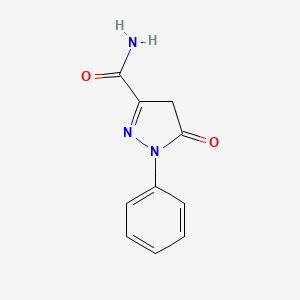
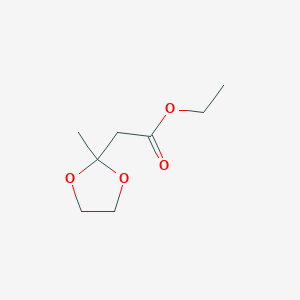
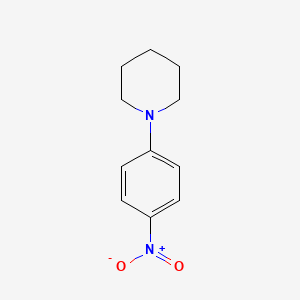
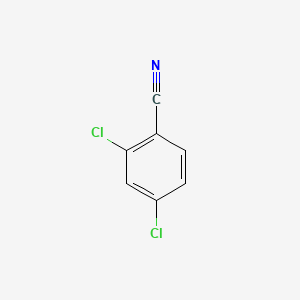

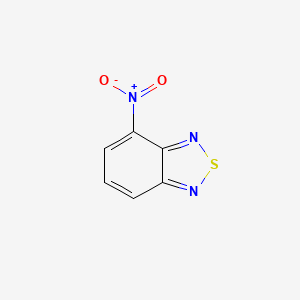


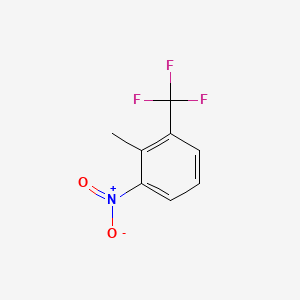
![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
